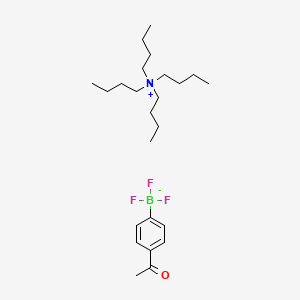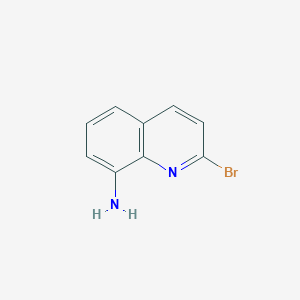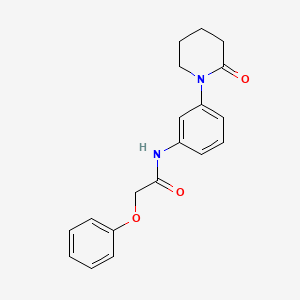
Phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs . The presence of the fluorophenylsulfonamido group suggests that it might have unique properties compared to other piperidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered carbon ring indicative of an aromatic compound), and a fluorophenylsulfonamido group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis. Piperidine derivatives can undergo a variety of reactions, including substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenylsulfonamido group) would all influence its properties .Scientific Research Applications
Biological Activity and Selectivity A series of novel sulfonamides, including phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate derivatives, were prepared and evaluated for their biological activity, particularly focusing on the human beta(3)-adrenergic receptor (AR). The research identified potent agonists of the beta(3) receptor, with modifications enhancing selectivity over beta(1)- and beta(2)-ARs, contributing to the understanding of the structural requirements for beta(3) receptor activation and selectivity (Hu et al., 2001).
Cancer Treatment Potential Investigations into Aurora kinase inhibitors revealed compounds potentially useful in treating cancer. Specific derivatives of phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate have been examined for their ability to inhibit Aurora A, indicating a potential pathway for developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Motilin Receptor Agonism The discovery of GSK962040, a novel small molecule motilin receptor agonist, utilized derivatives of phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate. These compounds demonstrated significant agonist activity, highlighting their potential for gastrointestinal motility disorder treatments (Westaway et al., 2009).
Membrane-bound Phospholipase A2 Inhibition Studies on substituted benzenesulfonamides, structurally related to phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate, showed promising results as potent inhibitors of membrane-bound phospholipase A2. These findings suggest applications in reducing myocardial infarction size and offering new insights into cardiac protective strategies (Oinuma et al., 1991).
Antimycobacterial Activity Compounds derived from phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate exhibited antimycobacterial activity, particularly against Mycobacterium tuberculosis. These findings open pathways for developing new treatments against tuberculosis, highlighting the potential of such derivatives in infectious disease research (Kumar et al., 2008).
Future Directions
The future research directions would likely depend on the properties and potential applications of this compound. If it shows promise in medical or industrial applications, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety .
properties
IUPAC Name |
phenyl 4-[[(2-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWYYJJPXCARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)



![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)


![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)